3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole
Description
3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole is a brominated pyrazole derivative characterized by a bromomethyl (-CH2Br) group at the 3-position and an isopropyl (propan-2-yl) substituent at the 1-position of the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactive bromomethyl group, which facilitates further functionalization via nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
3-(bromomethyl)-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-6(2)10-4-3-7(5-8)9-10/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUBDMJGKKNOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles, as a class, are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a bromomethyl group and an isopropyl substituent on the pyrazole ring, which may influence its biological activity through various mechanisms. The presence of these functional groups can enhance interactions with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. Specifically, derivatives have been tested against E. coli, Staphylococcus aureus, and Bacillus subtilis, with some showing minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium tuberculosis (MTB) .
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | TBD | TBD |
| Pyrazole Derivative X | Staphylococcus aureus | 6.25 | |
| Pyrazole Derivative Y | Bacillus subtilis | 40 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Some derivatives have shown comparable efficacy to established anti-inflammatory drugs like indomethacin .
Case Study:
In a study examining the anti-inflammatory effects of pyrazole derivatives, compounds were tested in carrageenan-induced edema models in mice. Results indicated that certain derivatives significantly reduced edema compared to controls, highlighting their potential as therapeutic agents for inflammatory conditions .
Anticancer Activity
Emerging evidence suggests that pyrazole derivatives may also possess anticancer properties. For example, compounds derived from pyrazoles have been shown to inhibit various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (MiaPaCa2). One study reported an IC50 value of 0.08 µM for a related pyrazole derivative against MCF-7 cells .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Pyrazole Derivative A | MCF-7 | 0.08 | |
| Pyrazole Derivative B | MiaPaCa2 | <0.01 |
The mechanisms underlying the biological activities of pyrazole derivatives often involve interactions with specific molecular targets:
- Enzyme Inhibition: Many pyrazoles act as inhibitors of key enzymes involved in inflammation and cancer progression, such as cyclooxygenases and lactate dehydrogenase .
- Cell Membrane Disruption: Some studies suggest that certain pyrazoles can disrupt bacterial cell membranes, leading to increased permeability and cell death .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group at position 3 undergoes nucleophilic substitution (SN2) with various nucleophiles, enabling functionalization for pharmaceutical or materials science applications.
Key Findings :
-
The reaction with potassium carbonate in DMF facilitates efficient alkylation with primary amines.
-
Thiolation proceeds regioselectively without affecting the pyrazole ring’s nitrogen atoms.
Cross-Coupling Reactions
The bromomethyl group participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Mechanistic Insight :
-
Suzuki coupling with arylboronic acids proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation and reductive elimination .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused pyrazole systems.
Notable Observations :
-
Copper triflate catalyzes cyclization with arylhydrazines to form tricyclic pyrazolo-pyridines .
-
Oxidative aromatization using persulfate salts eliminates the bromine atom while introducing a formyl group .
Functional Group Transformations
The bromomethyl group undergoes oxidation or reduction to alter reactivity.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O/acetone, 0°C, 2 h | 3-(Carboxymethyl)-1-isopropyl-1H-pyrazole | 45% | |
| Reduction | LiAlH₄, THF, reflux, 4 h | 3-(Methyl)-1-isopropyl-1H-pyrazole | 88% |
Challenges :
-
Oxidation to carboxylic acids requires stringent temperature control to avoid over-oxidation.
Synthetic Optimization Data
Critical parameters for maximizing reaction efficiency:
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 80–100°C | ±15% yield variability | |
| Catalyst Loading | 2–5 mol% Pd | <5% yield loss if <2% | |
| Solvent Polarity | DMF > THF > EtOH | Polar aprotic solvents preferred |
Stability and Reactivity Considerations
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural features and properties of 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole and related pyrazole derivatives:
Key Observations :
- Substituent Position : The position of bromomethyl or bromo groups significantly impacts reactivity. For example, 3-(bromomethyl) derivatives (target compound) are more reactive in alkylation reactions compared to 4-bromo analogs ().
- Steric and Electronic Effects : Bulky substituents like isopropyl (target compound) or cyclopentyl () influence steric hindrance and solubility. Trifluoromethyl groups () enhance electrophilicity and metabolic stability.
- Functional Groups : Amine-containing derivatives () enable hydrogen bonding, affecting biological activity and crystallinity.
Reactivity Comparison :
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Preparation : A 1,3-diketone bearing a bromomethyl group at the γ-position is synthesized via Claisen condensation of ethyl bromoacetate with a ketone.
-
Cyclocondensation : The diketone reacts with isopropylhydrazine in ethanol at 80°C for 6–12 hours, forming the pyrazole ring.
-
Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).
Key Parameters :
Bromination of 3-Methyl-1-(Propan-2-yl)-1H-Pyrazole
Direct bromination of a pre-formed 3-methylpyrazole derivative offers a streamlined route. This method leverages radical bromination or electrophilic substitution, depending on the methyl group’s reactivity.
Radical Bromination with N-Bromosuccinimide (NBS)
-
Substrate : 3-Methyl-1-(propan-2-yl)-1H-pyrazole is dissolved in CCl₄.
-
Initiation : NBS (1.1 equiv) and azoisobutyronitrile (AIBN, 0.1 equiv) are added under reflux (80°C) with UV light for 2–4 hours.
-
Isolation : The mixture is cooled, filtered, and purified via silica gel chromatography.
Optimization Insights :
-
Solvent Choice : CCl₄ minimizes competing reactions compared to THF or DCM.
-
Yield : 60–70%, with <5% dibromination byproducts.
Electrophilic Bromination Using Phosphorus Tribromide (PBr₃)
For hydroxymethyl intermediates, PBr₃ effectively converts alcohols to bromides:
-
Substrate Synthesis : 3-(Hydroxymethyl)-1-(propan-2-yl)-1H-pyrazole is prepared via Mitsunobu reaction (triphenylphosphine/DIAD).
-
Bromination : PBr₃ (1.2 equiv) in anhydrous DCM at 0°C for 1 hour, followed by gradual warming to room temperature.
-
Quenching : Ice-water neutralization and extraction yield the bromomethyl product.
Advantages :
-
Efficiency : 85–90% conversion reported for analogous systems.
-
Purity : Minimal oxidation byproducts due to inert conditions.
Functional Group Interconversion from Chloromethyl Precursors
Nucleophilic substitution of chloromethylpyrazoles provides an alternative pathway, particularly useful for late-stage functionalization.
Halogen Exchange with Sodium Bromide (NaBr)
-
Substrate : 3-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole is dissolved in DMF.
-
Reaction : NaBr (3.0 equiv) is added, and the mixture is heated at 100°C for 12 hours.
-
Isolation : Extraction with ethyl acetate and drying over MgSO₄ yields the bromide.
Challenges :
-
Solubility : Polar aprotic solvents (DMF, DMSO) enhance ionic reactivity.
-
Yield : 50–60%, limited by competing elimination.
Catalytic Cross-Coupling Approaches
Palladium-catalyzed cross-coupling, though less common for bromomethyl groups, can introduce the substituent via Suzuki-Miyaura or Negishi reactions.
Suzuki-Miyaura Coupling with Bromomethylboronic Esters
-
Boronic Ester Preparation : Bromomethylboronic acid pinacol ester is synthesized from dibromomethane and bis(pinacolato)diboron.
-
Coupling : 3-Iodo-1-(propan-2-yl)-1H-pyrazole reacts with the boronic ester (1.2 equiv) in the presence of Pd(PPh₃)₄ (2 mol-%) and K₂CO₃ in THF/water (3:1) at 80°C.
Comparative Analysis of Methodologies
| Method | Starting Material | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | 1,3-Diketone | Ethanol, 80°C | 65–75% | One-pot synthesis | Requires specialized diketone |
| Radical Bromination (NBS) | 3-Methylpyrazole | CCl₄, UV light | 60–70% | Simple setup | Risk of over-bromination |
| PBr₃ Bromination | Hydroxymethylpyrazole | DCM, 0°C to RT | 85–90% | High efficiency | Moisture-sensitive reagents |
| Nucleophilic Substitution | Chloromethylpyrazole | DMF, 100°C | 50–60% | Late-stage modification | Moderate yields |
| Suzuki-Miyaura Coupling | Iodopyrazole + Boronic Ester | THF/water, 80°C | 55–65% | Versatile for analogs | High catalyst cost |
Industrial-Scale Considerations
For large-scale production, the PBr₃ bromination route is favored due to its high yield and compatibility with continuous flow systems. Key industrial adaptations include:
Q & A
Q. What are the standard synthetic routes for 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves bromination of a pre-functionalized pyrazole core. Key steps include:
- Alkylation : Introducing the isopropyl group at the N1 position via nucleophilic substitution.
- Bromomethylation : Using reagents like NBS (N-bromosuccinimide) or HBr under controlled conditions .
Optimization Strategies : - Temperature : Lower temperatures (0–5°C) reduce side reactions during bromination.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Lewis acids like AlCl3 can improve regioselectivity .
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks: δ ~4.3 ppm (CH2Br), δ ~1.4 ppm (isopropyl CH3) .
- ¹³C NMR : Confirm quaternary carbons adjacent to bromine (δ ~30–35 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 217 (C7H11BrN2+) .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (if crystalline forms are obtainable) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for SN2 reactions.
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromomethyl group) as reactive sites .
- Solvent Effects : Simulate solvation models (e.g., PCM) to assess solvent polarity’s impact on reaction pathways .
Case Study : A 2025 study showed that DMSO stabilizes the transition state in SN2 reactions, reducing energy barriers by 15% compared to THF .
Q. What strategies resolve contradictions in spectroscopic data for bromomethyl-substituted pyrazoles?
Methodological Answer:
- Dynamic Effects : Investigate rotational barriers of the isopropyl group via variable-temperature NMR to explain peak splitting anomalies .
- Isotopic Labeling : Use ²H-labeled analogs to distinguish overlapping signals in crowded spectral regions .
- Cross-Validation : Compare experimental IR/Raman spectra with computational predictions (e.g., using Gaussian’s vibrational analysis) .
Q. How does the bromomethyl group influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., kinase inhibitors). The bromine atom often participates in halogen bonding with backbone carbonyls .
- SAR Analysis : Compare analogs with Cl/I substitutions to quantify halogen size effects on binding affinity. A 2024 study reported a 3x higher IC50 for Br vs. Cl in kinase inhibition .
- Metabolic Stability : Assess bromine’s impact on oxidative metabolism using liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
